molecular formula C16H18N4O2 B2443936 (2S,3S)-2-(1-Benzylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide CAS No. 1807940-84-6

(2S,3S)-2-(1-Benzylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide

Cat. No.: B2443936
CAS No.: 1807940-84-6
M. Wt: 298.346
InChI Key: DGZXEYLXCKZDEC-DZGCQCFKSA-N
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Description

(2S,3S)-2-(1-Benzylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide (CAS 1807940-84-6) is a chiral, small-molecule compound with a molecular weight of 298.34 g/mol and the molecular formula C16H18N4O2 . This complex structure features a benzyl-substituted pyrazole ring linked to a methylated pyrrolidone ring with a carboxamide functional group, resulting in a polar surface area of 81.22 Ų . Compounds with this specific stereochemistry and hybrid structure, incorporating both pyrazole and pyrrolidine motifs, are of significant interest in modern medicinal chemistry research. Pyrazole derivatives are widely investigated for their diverse biological and pharmacological properties , while the lactam and carboxamide functionalities are common in molecules designed for target engagement. The primary research value of this compound lies in its potential as a key intermediate or a novel chemical entity for the development of multitarget therapeutic agents. Although a specific mechanism of action for this exact molecule is not yet fully delineated in the literature, structurally related compounds are being actively studied for their interactions with aminergic G protein-coupled receptors (GPCRs), which are relevant to disorders of the central nervous system . The presence of both hydrogen bond donor/acceptor sites and aromatic rings makes it a promising scaffold for designing inhibitors of various enzymes or for modulating protein-protein interactions. Researchers may find this chemical probe valuable in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and in probing complex biological pathways. This product is intended for research purposes in a controlled laboratory environment. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this and all chemicals with appropriate safety precautions and in accordance with all applicable local, state, and federal regulations.

Properties

IUPAC Name

(2S,3S)-2-(1-benzylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c1-19-14(21)7-13(16(17)22)15(19)12-8-18-20(10-12)9-11-5-3-2-4-6-11/h2-6,8,10,13,15H,7,9H2,1H3,(H2,17,22)/t13-,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGZXEYLXCKZDEC-DZGCQCFKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(CC1=O)C(=O)N)C2=CN(N=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]([C@H](CC1=O)C(=O)N)C2=CN(N=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2-(1-Benzylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic synthesis. One common route includes:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Benzylation: The pyrazole ring is then benzylated using benzyl bromide in the presence of a base such as potassium carbonate.

    Pyrrolidine Ring Formation: The pyrrolidine ring is formed through a cyclization reaction involving an appropriate precursor, such as a γ-amino acid or a γ-lactam.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the pyrrolidine derivative with an amine or ammonia under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-2-(1-Benzylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carboxamide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Benzyl bromide in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines.

    Substitution: Various substituted pyrazoles and benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2S,3S)-2-(1-Benzylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is investigated for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development. Studies may focus on its effects on cellular pathways, its bioavailability, and its therapeutic potential in treating various diseases.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its structural features may impart desirable characteristics such as stability, reactivity, or biocompatibility.

Mechanism of Action

The mechanism of action of (2S,3S)-2-(1-Benzylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels. The benzylpyrazole moiety could facilitate binding to specific sites, while the pyrrolidine and carboxamide groups may influence the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3S)-2-(1-Benzylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid
  • (2S,3S)-2-(1-Benzylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-amine
  • (2S,3S)-2-(1-Benzylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-ester

Uniqueness

Compared to similar compounds, (2S,3S)-2-(1-Benzylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the benzylpyrazole and pyrrolidine rings, along with the carboxamide group, allows for a wide range of interactions and reactivities that are not possible with simpler analogs.

Biological Activity

The compound (2S,3S)-2-(1-Benzylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide is a synthetic derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological evaluations, and relevant case studies.

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of the Pyrrolidine Ring : The initial step typically involves the cyclization of appropriate precursors to form the pyrrolidine structure.
  • Introduction of the Benzylpyrazole : A benzylpyrazole moiety is introduced through electrophilic substitution or coupling reactions.
  • Carboxamide Formation : The final step converts the resulting compound into the carboxamide form, enhancing its biological activity.

Research indicates that this compound exhibits notable biological activities through various mechanisms:

  • Histone Deacetylase Inhibition : This compound has shown potential as a histone deacetylase inhibitor, which is significant in cancer therapy and epigenetic regulation .
  • Antimicrobial Properties : Preliminary studies suggest that it possesses antimicrobial activity against certain bacterial strains, indicating its potential as an antibiotic agent .

Pharmacological Evaluations

Study Type Findings
In vitro assaysDemonstrated inhibition of histone deacetylases, leading to altered gene expression profiles .
Antimicrobial testsEffective against Gram-positive bacteria, with varying degrees of effectiveness noted .

Case Study 1: Histone Deacetylase Inhibition

In a study exploring novel histone deacetylase inhibitors, this compound was evaluated alongside other compounds. The results indicated a significant reduction in HDAC activity, suggesting its potential role in cancer treatment through epigenetic modulation .

Case Study 2: Antimicrobial Activity

A separate investigation focused on the antimicrobial properties of this compound against various bacterial strains. The results revealed that it exhibited substantial antibacterial activity against Staphylococcus aureus and Escherichia coli, highlighting its potential use in developing new antibiotics for resistant strains .

Q & A

Q. Assay Types :

  • Binding Affinity : Use surface plasmon resonance (SPR) or fluorescence polarization .
  • Functional Activity : Measure IC₅₀ in enzyme inhibition assays (e.g., fluorogenic substrates) .

Controls : Include structurally related analogs to assess stereochemical impact on activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay formats (e.g., cell-based vs. biochemical assays)?

  • Troubleshooting Steps :

Solubility Check : Use dynamic light scattering (DLS) to confirm compound solubility in assay buffers .

Metabolic Stability : Evaluate compound stability in cell culture media via LC-MS to rule out degradation .

Off-Target Screening : Perform proteome-wide profiling (e.g., affinity pulldown with mass spectrometry) to identify unintended interactions .

  • Data Normalization : Normalize activity data to internal controls (e.g., housekeeping enzymes) to minimize plate-to-plate variability .

Q. What strategies mitigate epimerization or degradation during storage or experimental use?

  • Preventive Measures :

Storage Conditions : Store lyophilized compound at -20°C in inert atmospheres (argon) to minimize oxidation .

Buffer Optimization : Avoid high-pH conditions (>8.0) that may promote epimerization at the pyrrolidine ring .

Stability Monitoring : Conduct accelerated stability studies (40°C/75% RH) with periodic HPLC analysis to assess degradation pathways .

Q. How can researchers elucidate the compound’s mechanism of action when structural analogs show divergent target affinities?

  • Advanced Techniques :

Covalent Docking Simulations : Use molecular dynamics (MD) to model interactions with proposed targets (e.g., kinases) .

Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to distinguish entropic vs. enthalpic contributions .

Mutagenesis Studies : Modify key residues in the target protein to identify critical binding motifs .

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